6-Phenyldodecane

Description

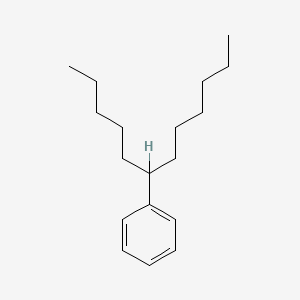

Structure

3D Structure

Properties

IUPAC Name |

dodecan-6-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30/c1-3-5-7-10-14-17(13-9-6-4-2)18-15-11-8-12-16-18/h8,11-12,15-17H,3-7,9-10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHJQFMTTFCBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875106 | |

| Record name | BENZENE, (1-PENTYLHEPTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.000584 [mmHg] | |

| Record name | 6-Phenyldodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2719-62-2 | |

| Record name | 6-Phenyldodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenyldodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-PENTYLHEPTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenyldodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Phenyldodecane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Phenyldodecane is an organic compound characterized by a dodecane chain substituted with a phenyl group at the sixth carbon position.[1][2] This structure, consisting of a long aliphatic chain and an aromatic ring, imparts amphiphilic properties to the molecule, making it of interest in various chemical applications, including as a solvent or an intermediate in organic synthesis.[1] Understanding its chemical and physical properties is crucial for its effective application and for predicting its behavior in different chemical environments.

Chemical Structure and Identification

The molecular structure of this compound consists of a twelve-carbon aliphatic chain with a benzene ring attached to the sixth carbon atom.[1]

Below is a diagram illustrating the logical identification flow for this compound, from its common name to its detailed structural representations.

Caption: Identification of this compound

Structural and Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in the table below for easy reference and data integration.

| Identifier | Value | Reference |

| IUPAC Name | dodecan-6-ylbenzene | [2][3] |

| CAS Number | 2719-62-2 | [2][4] |

| Molecular Formula | C18H30 | [1][2] |

| Molecular Weight | 246.43 g/mol | [2][5] |

| Canonical SMILES | CCCCCCC(CCCCC)C1=CC=CC=C1 | [1][2] |

| InChI | InChI=1S/C18H30/c1-3-5-7-10-14-17(13-9-6-4-2)18-15-11-8-12-16-18/h8,11-12,15-17H,3-7,9-10,13-14H2,1-2H3 | [1][2] |

| InChIKey | ZYHJQFMTTFCBKH-UHFFFAOYSA-N | [1][2] |

| Synonyms | Benzene, (1-pentylheptyl)-; (1-Pentylheptyl)benzene; Dodecane, 6-phenyl- | [1][2][5] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in various applications, from reaction kinetics to environmental fate.

| Property | Value | Reference |

| Physical State | Liquid | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Vapor Pressure | 0.000584 mmHg | [2] |

| Refractive Index | 1.4852 @ 20 °C | [6] |

| Solubility | Low solubility in water; good solubility in organic solvents | [1] |

Synthesis and Reactivity

Synthesis

Linear alkylbenzenes (LABs) like this compound are typically synthesized via the alkylation of benzene with the corresponding olefin, in this case, dodecene.[7] This Friedel-Crafts alkylation reaction is generally catalyzed by strong acids. Historically, catalysts such as hydrofluoric acid (HF) and aluminum chloride (AlCl3) have been employed.[7] However, due to the hazardous nature of these catalysts, research has shifted towards more environmentally friendly solid acid catalysts like zeolites.[7]

The reaction of benzene with 1-dodecene can lead to a mixture of phenyldodecane isomers, with the position of the phenyl group on the dodecane chain depending on the catalyst and reaction conditions.[7] The formation of 2-phenyldodecane is often the major product.[7]

Experimental Protocol: Detailed, specific experimental protocols for the high-yield synthesis of this compound are not readily available in peer-reviewed literature. However, a general approach would involve the following steps:

-

Reaction Setup: A reaction vessel would be charged with benzene and a suitable acid catalyst.

-

Alkylation: Dodecene would be added to the mixture, and the reaction would proceed under controlled temperature and pressure.

-

Quenching and Workup: The reaction would be quenched, followed by washing to remove the catalyst and any unreacted starting materials.

-

Purification: The crude product would be purified, typically by fractional distillation, to isolate the this compound isomer.

Reactivity

This compound is a stable compound under normal conditions.[1] Its reactivity is characteristic of both aliphatic hydrocarbons and aromatic compounds. The dodecane chain can undergo free-radical substitution reactions, while the phenyl group can participate in electrophilic aromatic substitution reactions.

Spectral Information

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): GC-MS data is available for this compound, which can be used for its identification in complex mixtures.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data has been reported, providing information about the carbon skeleton of the molecule.[2]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be used to identify the functional groups present in the molecule.[2]

Safety and Handling

As with many hydrocarbons, this compound should be handled with appropriate safety precautions.[1]

-

Handling: Avoid contact with skin and eyes.[8] Use in a well-ventilated area and avoid breathing vapors.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[8]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is an alkylbenzene with well-defined chemical and physical properties. This guide has summarized its key structural features, physicochemical data, and general synthetic approaches. The provided information serves as a valuable resource for scientists and researchers, enabling a better understanding of this compound for its potential applications in various fields of chemical research and development. Further research to delineate specific high-yield synthetic protocols and to explore its potential biological activities would be beneficial.

References

- 1. CAS 2719-62-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C18H30 | CID 17629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Benzene, (1-pentylheptyl)- [webbook.nist.gov]

- 5. nmppdb.com.ng [nmppdb.com.ng]

- 6. This compound - ChemInfo Public [recherche.chemikalieninfo.de]

- 7. researchgate.net [researchgate.net]

- 8. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

Synthesis of 6-Phenyldodecane via Friedel-Crafts Alkylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 6-phenyldodecane through the Friedel-Crafts alkylation of benzene with 1-dodecene. This reaction is a cornerstone of organic synthesis for creating alkyl-substituted aromatic compounds. This document outlines the reaction mechanism, detailed experimental protocols, and a summary of quantitative data from various catalytic systems.

Introduction

The Friedel-Crafts alkylation, a fundamental reaction in organic chemistry, facilitates the attachment of an alkyl group to an aromatic ring.[1][2] The synthesis of this compound, an alkylbenzene, is achieved by the reaction of benzene with an alkylating agent, typically 1-dodecene or a halododecane, in the presence of an acid catalyst.[3] This process is a classic example of electrophilic aromatic substitution.

The reaction is initiated by the formation of a carbocation from the alkylating agent, which then attacks the electron-rich benzene ring.[4][5] However, the initial secondary carbocation formed from 1-dodecene can undergo intramolecular hydride shifts, leading to the formation of a mixture of positional isomers of phenyldodecane, including 2-, 3-, 4-, 5-, and this compound.[6][7] Consequently, achieving high selectivity for this compound presents a significant synthetic challenge.

A variety of catalysts can be employed, ranging from traditional Lewis acids like aluminum chloride (AlCl₃) to more environmentally benign solid acid catalysts such as zeolites (e.g., H-beta, mordenite, Zeolite Y), clays, and ionic liquids.[6][7][8] The choice of catalyst and reaction conditions plays a crucial role in determining the overall yield and the distribution of the resulting isomers.

Reaction Mechanism and Isomerization

The synthesis of phenyldodecane isomers from benzene and 1-dodecene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Carbocation Formation: The acid catalyst protonates the 1-dodecene, forming a secondary carbocation at the C2 position.

-

Hydride Shifts: This initial carbocation can undergo a series of 1,2-hydride shifts along the dodecyl chain. This rearrangement results in the formation of more stable secondary carbocations at positions C3, C4, C5, and C6.

-

Electrophilic Attack: The various secondary carbocations act as electrophiles and attack the benzene ring, forming a resonance-stabilized carbocation intermediate (an arenium ion).

-

Deprotonation: A weak base, such as the conjugate base of the acid catalyst, removes a proton from the arenium ion, restoring the aromaticity of the benzene ring and yielding the phenyldodecane product.

The distribution of the different phenyldodecane isomers is dependent on the relative stabilities of the intermediate carbocations and the reaction conditions, which can influence the rate of the hydride shifts versus the rate of alkylation.

Caption: Reaction pathway for the Friedel-Crafts alkylation of benzene with 1-dodecene.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of phenyldodecanes using a solid acid catalyst. The specific parameters should be optimized for the chosen catalyst and desired product distribution.

Materials and Equipment

-

Reactants: Anhydrous benzene, high-purity 1-dodecene.

-

Catalyst: Activated solid acid catalyst (e.g., H-beta zeolite).

-

Apparatus: A three-neck round-bottom flask, reflux condenser, magnetic stirrer and stir bar, heating mantle with a temperature controller, and an inert gas supply (e.g., nitrogen or argon).

-

Workup: Separatory funnel, beakers, anhydrous drying agent (e.g., magnesium sulfate), and a rotary evaporator.

-

Analysis: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Catalyst Activation

Prior to the reaction, the solid acid catalyst must be activated to remove any adsorbed water. For zeolite catalysts, this is typically achieved by heating the catalyst under a flow of dry nitrogen.[9]

Reaction Procedure

-

Assemble the three-neck flask with a reflux condenser, a temperature probe, and a septum for reactant addition.

-

Charge the flask with the activated solid acid catalyst and anhydrous benzene.

-

Begin stirring and heat the mixture to the desired reaction temperature under an inert atmosphere.

-

Slowly add the 1-dodecene to the reaction mixture over a period of time to control the reaction rate and minimize side reactions.

-

Allow the reaction to proceed for the desired time (e.g., 2-6 hours), maintaining the temperature and stirring.[9]

Workup and Product Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the catalyst from the liquid product mixture by filtration.

-

Transfer the liquid product mixture to a separatory funnel and wash with water to remove any residual catalyst or byproducts.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess benzene using a rotary evaporator to obtain the crude product mixture of phenyldodecane isomers.[9]

Product Analysis

The composition of the product mixture, including the conversion of 1-dodecene and the selectivity for the different phenyldodecane isomers, should be determined using GC and GC-MS analysis.[9]

Caption: General experimental workflow for Friedel-Crafts alkylation.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the Friedel-Crafts alkylation of benzene with dodecene, highlighting the influence of different catalysts and reaction conditions on the conversion, selectivity, and product distribution.

| Catalyst | Benzene:Dodecene Molar Ratio | Temperature (°C) | Reaction Time (h) | Dodecene Conversion (%) | Phenyldodecane Isomer Selectivity | Reference |

| Mordenite | 6:1 | 140 | 6 | >95 | 98% LAB, 67% 2-phenyldodecane | [8] |

| Lanthanide-promoted Zeolite | - | 180 | - | - | 94% yield of dodecylbenzene | [7] |

| Zeolite Y | 8:1 | 90 | 3 | ~96 | ~25% 2-heptyltoluene (with heptene) | [6] |

| H-beta Zeolite | 8:1 | - | - | - | High selectivity for 2-phenyldodecane | [6] |

| Phosphotungstic Acid (PTA) | - | 80 | - | 90 | ~100% selectivity for LABs | [7] |

| Aluminum-magnesium silicate | - | 150 | - | 95 | 85% selectivity for alkylbenzenes | [7] |

Note: "LAB" refers to linear alkylbenzenes. The data presented is for the alkylation with dodecene or analogous alkenes, as specified. The selectivity for this compound is not explicitly reported in these studies, as it is typically a minor component of the isomer mixture.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation is a feasible but non-selective process that yields a mixture of positional isomers. The use of solid acid catalysts offers a more sustainable alternative to traditional Lewis acids. While the 2-phenyldodecane isomer is often the major product, the formation of this compound is a result of carbocation rearrangements. To enhance the yield of a specific isomer like this compound, further research into shape-selective catalysts and optimization of reaction conditions is necessary. This guide provides a comprehensive foundation for researchers to develop and refine synthetic strategies for this class of compounds.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 3. This compound | C18H30 | CID 17629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. dc.etsu.edu [dc.etsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Spectroscopic Analysis of 6-Phenyldodecane: A Technical Overview

This guide provides a detailed examination of the spectroscopic data for 6-phenyldodecane, an alkylbenzene compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles available mass spectrometry data and outlines the general experimental protocols for nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Data Presentation

While a complete experimental dataset for this compound is not publicly available for all spectroscopic techniques, this section summarizes the known data. For comparative purposes, data for the related compound, (E)-6-phenyl-6-dodecene, is also presented where available, with clear distinctions made.

Mass Spectrometry (MS) Data for this compound

Mass spectrometry of this compound, using electron ionization (EI), results in fragmentation of the molecule. The mass-to-charge ratio (m/z) of these fragments provides valuable information about the compound's structure.[1] The molecular weight of this compound is 246.43 g/mol .[2]

| m/z | Relative Intensity | Possible Fragment |

| 91 | 100% (Base Peak) | Tropylium ion ([C₇H₇]⁺) |

| 105 | Moderate | [C₈H₉]⁺ |

| 119 | Moderate | [C₉H₁₁]⁺ |

| 175 | Low | Loss of a pentyl radical |

| 246 | Low (Molecular Ion) | [C₁₈H₃₀]⁺ |

Data sourced from the NIST Chemistry WebBook.[1][2]

Nuclear Magnetic Resonance (NMR) Data

¹H NMR of (E)-6-Phenyl-6-dodecene (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.85 | t | 3H | -CH₃ |

| 0.90 | t | 3H | -CH₃ |

| 1.24–1.50 | m | 12H | -CH₂- |

| 2.18 | q | 2H | Allylic -CH₂- |

| 2.47 | t | 2H | Allylic -CH₂- |

| 5.64 | t | 1H | Vinylic -CH= |

| 7.18–7.35 | m | 5H | Aromatic C-H |

¹³C NMR of (E)-6-Phenyl-6-dodecene (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| 14.25, 14.28 | -CH₃ |

| 22.70, 22.81 | -CH₂- |

| 28.62, 28.73 | -CH₂- |

| 29.79, 29.88 | -CH₂- |

| 31.85, 32.03 | -CH₂- |

| 126.50, 126.51 | Aromatic C-H |

| 128.29 | Aromatic C-H |

| 129.36 | Vinylic C-H |

| 140.25 | Aromatic C (quaternary) |

| 143.73 | Vinylic C (quaternary) |

Infrared (IR) Spectroscopy Data

Publicly accessible, detailed IR spectra for this compound are limited. However, characteristic absorption bands for alkylbenzenes can be predicted. For reference, some IR data for (E)-6-phenyl-6-dodecene is available.[3]

Characteristic IR Absorptions for Alkylbenzenes:

| Frequency (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 2960-2850 | Aliphatic C-H Stretch | Strong |

| 1600, 1450 | Aromatic C=C Stretch | Medium to Weak |

| 750-700 | Aromatic C-H Bend (out-of-plane) | Strong |

IR Data for (E)-6-Phenyl-6-dodecene (neat): [3]

-

2926 cm⁻¹ (C-H stretch)

-

1444 cm⁻¹

-

758 cm⁻¹

-

697 cm⁻¹

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic techniques discussed. These are intended as a guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by observing the magnetic properties of atomic nuclei.[4]

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a clean NMR tube.

-

An internal standard, such as tetramethylsilane (TMS), may be added to provide a reference point (0 ppm) for the chemical shifts.[5]

Data Acquisition:

-

The NMR tube is placed into the spectrometer's magnet.[5]

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters to consider are the number of scans, relaxation delay, and acquisition time.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6]

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[7]

-

The molecules are vaporized and then ionized.[8] A common method for non-polar compounds like this compound is electron ionization (EI), where a high-energy electron beam knocks an electron from the molecule, forming a radical cation (molecular ion).[7]

Mass Analysis and Detection:

-

The newly formed ions are accelerated into a mass analyzer.[7]

-

The mass analyzer, which can be a magnetic sector, quadrupole, or time-of-flight tube, separates the ions based on their mass-to-charge ratio.[8]

-

A detector records the abundance of each ion, generating a mass spectrum.[7]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations.[9] The absorption frequencies are characteristic of the functional groups present in the molecule.[10]

Sample Preparation:

-

For a liquid sample like this compound, the simplest method is to place a drop of the neat (undiluted) liquid between two salt plates (e.g., NaCl or KBr).[10]

-

Alternatively, the sample can be dissolved in a solvent that has minimal IR absorption in the region of interest (e.g., carbon tetrachloride, CCl₄), and the solution is placed in a sample cell.[10]

Data Acquisition:

-

The sample is placed in the path of an IR beam.

-

The instrument measures the amount of light transmitted through the sample at different frequencies.

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. Benzene, (1-pentylheptyl)- [webbook.nist.gov]

- 2. Benzene, (1-pentylheptyl)- [webbook.nist.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. youtube.com [youtube.com]

- 9. amherst.edu [amherst.edu]

- 10. webassign.net [webassign.net]

An In-Depth Technical Guide to the Physical Properties of Phenyldodecane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of various phenyldodecane isomers. Phenyldodecanes are alkylbenzenes with a C12 alkyl chain attached to a phenyl group, and their isomeric variations exhibit distinct physical characteristics that are crucial for their application in research and development. This document summarizes key quantitative data, details the experimental protocols for their determination, and provides a visual representation of the isomeric relationships.

Isomeric Landscape of Phenyldodecane

Phenyldodecane isomers are classified based on the attachment point of the phenyl group to the dodecane chain. The position of the phenyl group significantly influences the molecule's shape, intermolecular forces, and, consequently, its physical properties. The isomers covered in this guide are 1-phenyldodecane, 2-phenyldodecane, 3-phenyldodecane, 4-phenyldodecane, 5-phenyldodecane, and 6-phenyldodecane.

Figure 1: Isomeric relationship of phenyldodecanes.

Quantitative Physical Properties

The following tables summarize the key physical properties of various phenyldodecane isomers. These values have been compiled from various chemical databases and scientific literature. It is important to note the conditions under which these properties were measured, as they can significantly influence the results.

Table 1: Boiling Points of Phenyldodecane Isomers

| Isomer | Boiling Point (°C) | Pressure (mmHg) |

| 1-Phenyldodecane | 331 | 760 |

| 185 - 188 | 15 | |

| 2-Phenyldodecane | 323.3 | 760[1] |

| 128 - 130 | 1[2][3] | |

| 3-Phenyldodecane | 127 | 0.8 |

| 4-Phenyldodecane | 323.3 | 760[4] |

| 165 - 166 | 10 | |

| 140 - 142 | 0.6[5][6] | |

| 5-Phenyldodecane | 323.3 | 760 |

| This compound | Not Available | Not Available |

Table 2: Melting Points of Phenyldodecane Isomers

| Isomer | Melting Point (°C) |

| 1-Phenyldodecane | 3 |

| 2-Phenyldodecane | Not Available |

| 3-Phenyldodecane | Not Available |

| 4-Phenyldodecane | Not Available |

| 5-Phenyldodecane | Not Available |

| This compound | Not Available |

Table 3: Densities of Phenyldodecane Isomers

| Isomer | Density (g/cm³) | Temperature (°C) |

| 1-Phenyldodecane | 0.856 | 25 |

| 2-Phenyldodecane | 0.855 | Not Specified[1] |

| 0.8578 | 20[2][3] | |

| 3-Phenyldodecane | 0.8466 | 30 |

| 4-Phenyldodecane | 0.855 | Not Specified[4] |

| 0.8576 | 20 | |

| 0.8407 | 40[5] | |

| 0.8489 | 30[6] | |

| 5-Phenyldodecane | 0.855 | Not Specified |

| 0.841 | Not Specified[7] | |

| This compound | Not Available | Not Available |

Table 4: Refractive Indices of Phenyldodecane Isomers

| Isomer | Refractive Index (n20/D) |

| 1-Phenyldodecane | 1.482 |

| 2-Phenyldodecane | Not Available |

| 3-Phenyldodecane | Not Available |

| 4-Phenyldodecane | 1.482[4][5] |

| 5-Phenyldodecane | 1.485[7] |

| 1.482 | |

| This compound | Not Available |

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard methodologies for measuring the key physical properties of phenyldodecane isomers.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of liquid.[8]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil or silicone oil

Procedure:

-

A small amount of the phenyldodecane isomer is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the liquid sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, with the side arm of the Thiele tube allowing for even heat distribution via convection.

-

The side arm of the Thiele tube is gently heated.[5]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

Figure 2: Boiling point determination workflow.

Melting Point Determination

For solid isomers, the melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

Procedure:

-

A small amount of the finely powdered solid phenyldodecane isomer is packed into a capillary tube.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer in a Thiele tube.

-

The sample is heated slowly, at a rate of about 1-2°C per minute near the expected melting point.[5]

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. A sharp melting range (0.5-1°C) is indicative of a pure compound.

Density Measurement (ASTM D4052)

The density of liquid phenyldodecane isomers can be accurately determined using a digital density meter, following a standard test method such as ASTM D4052.[1][2][4]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe or automated sampler for sample injection

-

Temperature control system

Procedure:

-

The digital density meter is calibrated using two standards of known density, typically dry air and deionized water.

-

The temperature of the measuring cell is set to the desired value (e.g., 20°C or 25°C) and allowed to stabilize.

-

A small volume of the phenyldodecane isomer is injected into the oscillating U-tube, ensuring no air bubbles are present.[4]

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

This frequency change is used to calculate the density of the liquid with high precision.

Refractive Index Measurement

The refractive index is a characteristic property of a liquid and is measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium D line at 589 nm)

-

Dropper or pipette

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

The temperature of the prisms is controlled by circulating water from a constant temperature bath, typically set at 20°C.

-

A few drops of the phenyldodecane isomer are placed on the lower prism, and the prisms are closed and locked.

-

The light source is positioned, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The dispersion is corrected by adjusting the compensator to eliminate any color fringe at the borderline.

-

The crosshairs are aligned with the borderline, and the refractive index is read from the scale.

References

- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

A Technical Guide to the Solubility of 6-Phenyldodecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenyldodecane (C18H30) is an alkylbenzene characterized by a phenyl group attached to the sixth carbon of a twelve-carbon aliphatic chain.[1][2] This structure, featuring a large non-polar alkyl tail and an aromatic ring, renders the molecule significantly hydrophobic.[2] As a result, it is a colorless to pale yellow liquid at room temperature with low solubility in water but good solubility in many organic solvents.[2][3] Understanding the solubility of this compound is crucial for its application in various fields, including its use as a solvent, a starting material in organic synthesis, or as a component in industrial formulations like lubricants and surfactants.[2]

This guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the fundamental chemical principle of "like dissolves like," a qualitative and predicted solubility profile can be established.[4] The large, non-polar alkyl chain and the phenyl group suggest that this compound will be highly miscible with other non-polar and weakly polar solvents, while its solubility will decrease significantly in highly polar solvents.

The following table summarizes the predicted solubility of this compound in various organic solvents, categorized by polarity.

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | n-Hexane, Cyclohexane | High / Miscible | Both solute and solvent are non-polar hydrocarbons, leading to favorable van der Waals interactions. |

| Non-Polar Aromatic | Toluene, Benzene | High / Miscible | The phenyl group on the solute interacts favorably with the aromatic solvent molecules. |

| Weakly Polar Aprotic | Diethyl Ether, Dichloromethane | High / Miscible | The large non-polar portion of this compound dominates the interaction, leading to good solubility. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Moderate to Low | The polarity of the solvent is less compatible with the non-polar nature of the solute. |

| Polar Protic | Ethanol, Methanol | Very Low | The strong hydrogen bonding network of the protic solvent is disrupted by the non-polar solute, making dissolution energetically unfavorable. |

| Highly Polar Protic | Water | Insoluble | The extreme polarity and hydrogen bonding of water are incompatible with the hydrophobic this compound molecule. |

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the solubility of a liquid or solid in a liquid solvent is the isothermal shake-flask method .[5] This analytical method involves preparing a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution.

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaking water bath or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph with UV detector (HPLC-UV), or UV-Vis Spectrophotometer)

-

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solute is necessary to ensure a saturated solution is formed.[6]

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. The time required can vary and should be determined experimentally (typically 24 to 72 hours).[6] The attainment of equilibrium can be confirmed by measuring the concentration at different time points (e.g., 24h, 48h, 72h) until the value remains constant.[7]

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to let the excess solute settle.[8] For stable emulsions or fine suspensions, centrifugation may be required to achieve clear separation of the liquid phase.[7]

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining undissolved micro-particles.[8]

-

Dilution: Accurately dilute the filtered aliquot with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound | C18H30 | CID 17629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2719-62-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - ChemInfo Public [recherche.chemikalieninfo.de]

- 4. education.com [education.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pubs.acs.org [pubs.acs.org]

- 8. quora.com [quora.com]

An In-depth Technical Guide to the Thermal Stability of 6-Phenyldodecane

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Phenyldodecane is a long-chain alkylbenzene, a class of organic compounds with significant industrial applications, including in the manufacturing of surfactants and as intermediates in various chemical syntheses. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in processes that may involve elevated temperatures. This technical guide provides a detailed overview of the thermal stability of this compound, including its decomposition kinetics, potential decomposition products, and the standard methodologies used for its thermal analysis.

Thermal Stability and Decomposition Kinetics

The thermal stability of an organic compound is its ability to resist decomposition at high temperatures. For long-chain alkylbenzenes like this compound, thermal decomposition, or pyrolysis, involves the cleavage of chemical bonds, leading to the formation of smaller, more volatile molecules.

While specific data for this compound is limited, studies on dodecylbenzene (DDB) provide valuable insights. The thermal cracking of DDB has been shown to follow first-order kinetics.[1] The decomposition is significant at temperatures above 300°C.

Table 1: Kinetic Parameters for the Thermal Decomposition of Dodecylbenzene [1]

| Parameter | Value |

| Activation Energy (Ea) | 53.3 kcal/mol |

| Frequency Factor (A) | 1.3 x 10¹³ s⁻¹ |

| Reaction Order | First-order |

Note: This data is for dodecylbenzene and serves as an estimate for this compound.

Thermal Decomposition Products

Pyrolysis of dodecylbenzene results in a variety of smaller hydrocarbon molecules. The primary decomposition pathway involves the cleavage of the alkyl chain. The major expected thermal decomposition products for a C12 alkylbenzene are summarized below.

Table 2: Major Thermal Decomposition Products of Dodecylbenzene [1]

| Product Category | Major Compounds |

| Light Fraction (C7-C14) | Decane (n-C10), Undecene/Undecane (α-C11/n-C11), Toluene, Ethylbenzene |

| Heavy Fraction (C14+) | Aromatic compounds with longer alkyl chains or polycyclic structures |

It is important to note that for dodecylbenzene conversions below 88%, the generation of hydrocarbon gas is negligible, and no insoluble residue has been observed.[1]

Experimental Protocols for Thermal Analysis

The thermal stability of this compound can be comprehensively evaluated using a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and to quantify mass loss. The standard test method for compositional analysis by TGA is outlined in ASTM E1131.[2][3][4][5]

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place a 5-10 mg sample of this compound into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to ensure an inert environment.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes. A standard method for purity determination of aromatic hydrocarbons using DSC is described in ASTM E928.[6]

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal a 2-5 mg sample of this compound in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected decomposition temperature.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the thermal decomposition products of a sample. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: Place a small amount (10-100 µg) of this compound into a pyrolysis sample tube.

-

Pyrolysis Conditions:

-

Heat the sample to a series of temperatures (e.g., 350°C, 400°C, and 450°C) for a short duration (e.g., 10-20 seconds) in a helium atmosphere.

-

-

GC-MS Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A suitable temperature program to separate the expected decomposition products (e.g., start at 40°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes).

-

MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

Mandatory Visualizations

Experimental Workflow Diagram

References

The Environmental Journey of Phenyldodecanes: A Technical Guide to Their Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Phenyldodecanes, a group of aromatic hydrocarbons characterized by a phenyl group attached to a twelve-carbon alkyl chain, are components of various industrial products. Their presence in the environment, primarily due to their use in detergents, lubricants, and as solvent carriers, necessitates a thorough understanding of their environmental fate and degradation pathways. This technical guide provides an in-depth analysis of the aerobic and anaerobic biodegradation of phenyldodecanes, the key microbial players and enzymatic systems involved, and the experimental methodologies used to study these processes.

Environmental Fate: Persistence and Transport

Aerobic Biodegradation: A Multi-Step Process

Under aerobic conditions, the biodegradation of phenyldodecanes is primarily initiated by the enzymatic oxidation of the long alkyl chain. This process is carried out by a diverse range of microorganisms, with bacteria from the genera Pseudomonas, Rhodococcus, and Nocardia being prominent players.[2][3]

The initial attack on the dodecyl chain typically occurs via two main pathways:

-

Terminal Oxidation: This is the most common pathway, where a monooxygenase enzyme introduces a hydroxyl group at the terminal methyl group of the alkyl chain.[2] This initial product, 1-phenyldodecanol, is then sequentially oxidized to the corresponding aldehyde (1-phenyldodecanal) and carboxylic acid (phenylacetic acid).

-

Subterminal Oxidation: In this pathway, the initial hydroxylation occurs at a subterminal carbon atom of the alkyl chain, leading to the formation of a secondary alcohol.[2]

Following the initial oxidation of the alkyl chain, the resulting phenyl-substituted fatty acids undergo further degradation through the β-oxidation pathway. This process involves the sequential cleavage of two-carbon units from the carboxylic acid end of the molecule, producing acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis.

The ultimate fate of the phenyl ring involves its cleavage by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of catechols or other dihydroxylated intermediates. These intermediates are then susceptible to ring cleavage, either through ortho- or meta-fission pathways, eventually leading to intermediates that can enter central metabolic pathways.[4]

Key Enzymes in Aerobic Degradation:

-

Alkane Monooxygenases (AlkB): These are crucial enzymes that catalyze the initial hydroxylation of the alkyl chain. Bacteria of the genus Rhodococcus are known to possess multiple alkB genes, enabling them to degrade a wide range of alkanes.[5][6][7]

-

Dioxygenases: These enzymes are responsible for the cleavage of the aromatic ring, a critical step in the complete mineralization of phenyldodecanes.

Anaerobic Biodegradation: Alternative Activation Strategies

In the absence of oxygen, the degradation of phenyldodecanes proceeds through different metabolic routes. The initial activation of the relatively inert hydrocarbon molecule is the key challenge for anaerobic microorganisms. One of the most well-documented mechanisms for the anaerobic activation of alkylbenzenes is fumarate addition .[8][9][10][11][12]

In this pathway, the alkyl side chain is added to a molecule of fumarate, a common cellular metabolite. This reaction is catalyzed by enzymes such as benzylsuccinate synthase (for toluene) and alkylsuccinate synthase for other alkylbenzenes.[8] The resulting succinate derivative can then be further metabolized. For long-chain alkylbenzenes like phenyldodecane, it is plausible that a similar fumarate addition mechanism initiates the degradation of the dodecyl chain.

Following the initial activation, the degradation likely proceeds through a series of reactions analogous to β-oxidation, ultimately leading to the formation of benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.[9] The benzoyl-CoA is then dearomatized by benzoyl-CoA reductase before the ring is cleaved and the resulting products are channeled into central metabolism.

Quantitative Data on Biodegradation

While specific quantitative data on the degradation rates and half-lives of phenyldodecanes are limited in the scientific literature, data from related compounds can provide valuable insights. For instance, studies on the biodegradation of other hydrocarbons can offer a comparative framework. It is important to note that the half-life of a compound is highly dependent on environmental factors such as temperature, pH, nutrient availability, and the microbial community present.[1]

| Compound/Condition | Half-life/Degradation Rate | Reference |

| Readily Biodegradable Substances (Freshwater) | Median half-life of 1.95 days | [13] |

| Permethrin (in soil) | ~40 days (range 11-113 days) | [1] |

| Permethrin (in water) | 19-27 hours | [1] |

| Hexachlorocyclohexanes (in soil) | Average of 67 days | [14] |

| 4,4'-Methylenedianiline (in soil) | Average of 4 days | [14] |

Experimental Protocols for Studying Biodegradation

Assessing the biodegradation of phenyldodecanes requires specific experimental setups and analytical techniques. Below are outlines of key experimental protocols.

Mineralization Assay

This assay measures the complete degradation of a 14C-labeled phenyldodecane to 14CO2.

Protocol:

-

Preparation of Microcosms: Soil or sediment samples are placed in sealed flasks.

-

Spiking: A known amount of 14C-phenyldodecane is added to the microcosms.

-

Incubation: The flasks are incubated under controlled conditions (temperature, moisture, aerobic or anaerobic).

-

CO2 Trapping: The evolved 14CO2 is trapped in an alkaline solution (e.g., NaOH or KOH).

-

Quantification: The amount of trapped 14CO2 is quantified over time using liquid scintillation counting.

-

Data Analysis: The cumulative amount of 14CO2 produced is used to calculate the mineralization rate and half-life of the compound.

Metabolite Identification using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the intermediate products of phenyldodecane degradation.

Protocol:

-

Sample Extraction: At different time points during a biodegradation experiment, samples (soil, water, or culture medium) are extracted with an organic solvent (e.g., hexane or dichloromethane) to isolate the parent compound and its metabolites.

-

Derivatization (if necessary): Polar metabolites, such as carboxylic acids, may need to be derivatized (e.g., by methylation or silylation) to make them volatile for GC analysis.

-

GC Separation: The extracted and derivatized sample is injected into a gas chromatograph, where the different compounds are separated based on their boiling points and interaction with the capillary column.

-

MS Detection and Identification: As the separated compounds elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and fragments them into a characteristic pattern. By comparing the mass spectrum of an unknown peak to a library of known spectra, the metabolite can be identified.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

References

- 1. npic.orst.edu [npic.orst.edu]

- 2. Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Functional and Genomic Characterization of a Pseudomonas aeruginosa Strain Isolated From the Southwestern Gulf of Mexico Reveals an Enhanced Adaptation for Long-Chain Alkane Degradation [frontiersin.org]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. Generalization of Classification of AlkB Family Alkane Monooxygenases from Rhodococcus (sensu lato) Group Based on Phylogenetic Analysis and Genomic Context Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedgrid.com [biomedgrid.com]

- 7. researchgate.net [researchgate.net]

- 8. Combined Use of Diagnostic Fumarate Addition Metabolites and Genes Provides Evidence for Anaerobic Hydrocarbon Biodegradation in Contaminated Groundwater - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of alkylbenzenes, alkanes, and other hydrocarbons in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unravelling the impact of hydrocarbon structure on the fumarate addition mechanism – a gas-phase ab initio study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Anaerobic degradation of monoaromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ecetoc.org [ecetoc.org]

- 14. oehha.ca.gov [oehha.ca.gov]

An In-depth Technical Guide to the Isomers of Phenyldodecane for Researchers, Scientists, and Drug Development Professionals

An Introduction to Phenyldodecane Isomers, their Synthesis, Separation, and Potential Relevance in Surfactant-Based Pharmaceutical Applications

This technical guide provides a comprehensive overview of the positional isomers of phenyldodecane, compounds of interest in various fields, including surfactant science, which has implications for drug delivery and formulation. Phenyldodecane, an aromatic hydrocarbon, consists of a phenyl group attached to a dodecyl chain. The position of the phenyl group along the twelve-carbon chain gives rise to six distinct positional isomers, each with unique physicochemical properties.

Positional Isomers of Phenyldodecane

The six positional isomers of phenyldodecane are distinguished by the carbon atom of the dodecyl chain to which the phenyl group is attached. Due to the symmetry of the dodecyl chain, attachment at positions 7 through 11 would result in structures identical to those with attachments at positions 6 through 2, respectively. Therefore, the unique positional isomers are:

-

1-Phenyldodecane

-

2-Phenyldodecane

-

3-Phenyldodecane

-

4-Phenyldodecane

-

5-Phenyldodecane

-

6-Phenyldodecane

Synthesis of Phenyldodecane Isomers

The primary method for synthesizing phenyldodecane isomers is the Friedel-Crafts alkylation of benzene with a suitable dodecylating agent. The specific isomer produced can be controlled by the choice of the alkylating agent (e.g., a specific dodecene isomer or dodecyl halide) and the reaction conditions.

A general workflow for the synthesis of a phenyldodecane isomer is depicted below:

Figure 1: General workflow for the synthesis of phenyldodecane isomers via Friedel-Crafts alkylation.

An alternative route to synthesize 1-phenyldodecane specifically, avoiding the rearrangements common in Friedel-Crafts alkylation, is through Friedel-Crafts acylation followed by reduction .

Experimental Protocols for Synthesis

Method 1: Friedel-Crafts Acylation followed by Clemmensen Reduction (for 1-Phenyldodecane)

This two-step method provides a reliable route to the terminal isomer, 1-phenyldodecane, by minimizing carbocation rearrangements.

Step 1: Friedel-Crafts Acylation of Benzene with Lauroyl Chloride

-

To a stirred mixture of anhydrous aluminum chloride (AlCl₃) in dry benzene at 0-5 °C, slowly add lauroyl chloride.

-

After the addition, allow the mixture to warm to room temperature and then heat under reflux for approximately 30 minutes to complete the reaction.[1]

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting dodecanophenone by vacuum distillation or recrystallization.

Step 2: Clemmensen Reduction of Dodecanophenone

-

Reflux the dodecanophenone with amalgamated zinc (zinc treated with mercury(II) chloride) and concentrated hydrochloric acid.[1]

-

After several hours of reflux, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).

-

Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent and purify the 1-phenyldodecane by vacuum distillation.

Separation and Identification of Phenyldodecane Isomers

A mixture of phenyldodecane isomers can be separated and identified using high-resolution gas chromatography coupled with mass spectrometry (GC-MS). The elution order on a non-polar column is generally related to the boiling point of the isomers, with isomers having the phenyl group closer to the center of the alkyl chain typically eluting earlier.

Experimental Protocol for GC-MS Analysis

The following protocol is adapted from methods used for the separation of similar long-chain alkylbenzenes, such as phenyltetradecane isomers, and can be optimized for phenyldodecane analysis.[2]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

GC Conditions:

-

Injection Port: Splitless mode at 280 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., VF-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[2]

-

Oven Temperature Program:

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Physicochemical and Spectral Data of Phenyldodecane Isomers

The physical properties and spectral data of phenyldodecane isomers are crucial for their identification and characterization. The following tables summarize available quantitative data.

Table 1: Physical Properties of Phenyldodecane Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Phenyldodecane | C₁₈H₃₀ | 246.44 | 123-01-3 |

| 2-Phenyldodecane | C₁₈H₃₀ | 246.44 | 2719-61-1 |

| 3-Phenyldodecane | C₁₈H₃₀ | 246.44 | 2400-00-2 |

| 4-Phenyldodecane | C₁₈H₃₀ | 246.44 | 2719-64-4 |

| 5-Phenyldodecane | C₁₈H₃₀ | 246.44 | 2719-63-3 |

| This compound | C₁₈H₃₀ | 246.44 | 2719-62-2 |

Table 2: Spectral Data of Phenyldodecane Isomers

| Isomer | Key ¹H NMR Signals (δ, ppm, approximate) | Key ¹³C NMR Signals (δ, ppm, approximate) | Mass Spectrometry (Key Fragments, m/z) |

| 1-Phenyldodecane | 7.3-7.1 (m, 5H, Ar-H), 2.6 (t, 2H, Ar-CH₂), 1.6 (m, 2H), 1.3 (m, 18H), 0.9 (t, 3H) | 143.1, 128.4, 128.2, 125.6, 36.1, 31.9, 31.6, 29.7, 29.6, 29.4, 22.7, 14.1 | 246 (M+), 105, 91 |

| 2-Phenyldodecane | 7.3-7.1 (m, 5H, Ar-H), 2.7 (m, 1H, Ar-CH), 1.6-1.5 (m, 2H), 1.3-1.2 (m, 16H), 1.2 (d, 3H, CH₃), 0.9 (t, 3H) | 147.5, 128.3, 126.6, 125.8, 39.7, 36.9, 31.9, 29.7, 29.6, 29.4, 27.5, 22.7, 21.6, 14.1 | 246 (M+), 105, 91[3] |

| 3-Phenyldodecane | 7.3-7.1 (m, 5H, Ar-H), 2.7 (m, 1H, Ar-CH), 1.6-1.5 (m, 4H), 1.3-1.2 (m, 14H), 0.9 (t, 6H) | 145.8, 128.2, 127.4, 125.9, 45.4, 34.2, 31.9, 29.8, 29.7, 29.4, 27.1, 22.7, 14.1, 12.1 | 246 (M+), 119, 91[4] |

| 4-Phenyldodecane | 7.3-7.1 (m, 5H, Ar-H), 2.7 (m, 1H, Ar-CH), 1.6-1.5 (m, 4H), 1.3-1.2 (m, 14H), 0.9 (t, 6H) | Data not readily available | 246 (M+), 133, 91[5] |

| 5-Phenyldodecane | 7.3-7.1 (m, 5H, Ar-H), 2.7 (m, 1H, Ar-CH), 1.6-1.5 (m, 4H), 1.3-1.2 (m, 14H), 0.9 (t, 6H) | Data not readily available | 246 (M+), 147, 91[6] |

| This compound | 7.3-7.1 (m, 5H, Ar-H), 2.7 (m, 1H, Ar-CH), 1.6-1.5 (m, 4H), 1.3-1.2 (m, 14H), 0.9 (t, 6H) | Data not readily available | 246 (M+), 161, 91 |

Note: NMR data are approximate and can vary based on solvent and instrument conditions. Mass spectrometry fragmentation is based on typical EI patterns for alkylbenzenes, with the most prominent fragments arising from benzylic cleavage.[7]

Relevance to Drug Development: The Case of Linear Alkylbenzene Sulfonates (LAS)

While phenyldodecane itself may not be a common pharmacophore, its sulfonated derivatives, known as linear alkylbenzene sulfonates (LAS), are widely used as anionic surfactants in various industries, including pharmaceuticals.[8] LAS are used as detergents, emulsifiers, and solubilizing agents.[9] The position of the phenyl group on the alkyl chain significantly influences the surfactant properties of LAS, which in turn affects their interaction with biological systems.

The general structure of LAS consists of a hydrophilic sulfonate group attached to the phenyl ring and a hydrophobic alkyl chain. The isomeric composition of the LAS mixture determines its overall performance. For instance, isomers with the phenyl group located more towards the center of the alkyl chain may exhibit different packing at interfaces and form micelles with different aggregation numbers compared to isomers with the phenyl group at the end of the chain.

These differences in physicochemical properties can translate to variations in biological activity. For example, the ability of a surfactant to solubilize a poorly water-soluble drug is dependent on its micellar properties. Furthermore, the interaction of surfactants with cell membranes and proteins is a critical aspect of drug delivery and can also be influenced by the isomeric structure of the surfactant.

The workflow for evaluating the effect of LAS isomerism on a biological system, such as protein interaction, can be conceptualized as follows:

Figure 2: Conceptual workflow for investigating the influence of LAS isomerism on protein interactions.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. 2-Phenyldodecane | C18H30 | CID 17628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Phenyldodecane | C18H30 | CID 16979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. 5-Phenyldodecane | C18H30 | CID 17630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Comprehensive Technical Guide to 6-Phenyldodecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6-phenyldodecane, a long-chain alkylbenzene. It covers its fundamental chemical identity, including its CAS number and various synonyms, alongside a compilation of its physicochemical properties. Detailed experimental protocols for its synthesis via Friedel-Crafts alkylation, as well as methods for its purification and analysis, are presented. Furthermore, this guide explores the potential applications of this compound in drug development, particularly as a hydrophobic excipient in various drug delivery systems. The information is structured to be a valuable resource for researchers and professionals in organic synthesis and pharmaceutical sciences.

Chemical Identification and Properties

This compound is an aromatic hydrocarbon characterized by a dodecane chain substituted with a phenyl group at the sixth position.[1][2]

CAS Number and Synonyms

The unique Chemical Abstracts Service (CAS) registry number for this compound is 2719-62-2 .[1] It is also known by several other names in scientific literature and commercial catalogs.

| Identifier Type | Value |

| CAS Number | 2719-62-2 |

| IUPAC Name | dodecan-6-ylbenzene[1] |

| Synonyms | Benzene, (1-pentylheptyl)-[1] |

| Dodecane, 6-phenyl-[1] | |

| (1-Pentylheptyl)benzene | |

| alpha-pentylheptylbenzene[1] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and formulation contexts.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₀ | PubChem[1] |

| Molecular Weight | 246.4 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |

| Vapor Pressure | 0.000584 mmHg | Haz-Map[1] |

| Kovats Retention Index | Standard non-polar: 1717.1, 1718, 1719 | NIST Mass Spectrometry Data Center[1] |

| Semi-standard non-polar: 293, 1718, 1725, 1727, 1727.4 | NIST Mass Spectrometry Data Center[1] | |

| Standard polar: 1918 | NIST Mass Spectrometry Data Center[1] |

Synthesis and Purification

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction can be carried out using various dodecene isomers or dodecyl halides as the alkylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 6-Dodecene

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Benzene (anhydrous)

-

6-Dodecene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Hydrochloric Acid (HCl), 1 M

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl gas), add anhydrous benzene.

-

Cool the flask in an ice-water bath.

-

Slowly and portion-wise, add anhydrous aluminum chloride to the stirred benzene.

-

Add 6-dodecene dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and add 1 M HCl. Shake well and separate the organic layer.

-

Wash the organic layer successively with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Purification Protocol: Fractional Distillation under Reduced Pressure

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

-

Thermometer

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Place the crude this compound in the distillation flask.

-

Begin heating the flask gently with a heating mantle.

-

Slowly apply vacuum to the system.

-

Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

-

Monitor the temperature at the head of the fractionating column to ensure a clean separation.

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector.

-

Capillary column suitable for non-polar compounds (e.g., DB-5ms or equivalent).

Typical GC-MS Conditions:

| Parameter | Condition |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Column Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Scan Range | 40-400 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the range of 7.1-7.3 ppm), a methine proton (CH attached to the phenyl ring), and a series of methylene (CH₂) and methyl (CH₃) protons corresponding to the dodecyl chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (in the downfield region), the methine carbon, and the aliphatic carbons of the dodecyl chain.

Applications in Drug Development

The hydrophobic nature of this compound makes it a candidate for use as a non-polar excipient in various drug delivery systems, particularly for poorly water-soluble drugs.[3][4][5]

Potential Roles as a Pharmaceutical Excipient

-

Solubilizing Agent: It can be incorporated into lipid-based formulations to enhance the solubility and oral bioavailability of lipophilic drugs.

-

Component of Self-Emulsifying Drug Delivery Systems (SEDDS): As an oily phase, it can be a key component in SEDDS, which form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.[6][7]

-

Vehicle in Parenteral Formulations: For intramuscular or subcutaneous injections, it could serve as a non-polar vehicle for lipophilic drugs, potentially providing a sustained-release effect.[3][4][5][8]

-

Excipient in Topical Formulations: Its properties may be beneficial in topical and transdermal drug delivery systems for enhancing the penetration of active pharmaceutical ingredients through the skin.[9][10][11]

Signaling Pathways and Experimental Workflows

To illustrate a key process, the following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

References

- 1. This compound | C18H30 | CID 17629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmppdb.com.ng [nmppdb.com.ng]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. stxip.org [stxip.org]

- 9. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches | MDPI [mdpi.com]

- 10. Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current Advances in Lipid Nanosystems Intended for Topical and Transdermal Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of 6-Phenyldodecane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 6-phenyldodecane. It is intended for informational purposes for a technical audience and should not be used as a substitute for a formal risk assessment or a comprehensive Safety Data Sheet (SDS). A significant lack of comprehensive toxicological data for this compound exists in the public domain; therefore, it should be handled with the utmost caution, assuming it may be hazardous until proven otherwise.

Chemical Identification and Physicochemical Properties

This compound is an aromatic hydrocarbon. Below is a summary of its key identification and physicochemical properties.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | (1-Pentylheptyl)benzene, Benzene, (1-pentylheptyl)- | [1][2][3] |

| CAS Number | 2719-62-2 | [1][2][3] |

| Molecular Formula | C₁₈H₃₀ | [1][2][3] |

| Molecular Weight | 246.43 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 304 °C | [5] |

| Vapor Pressure | 0.000584 mmHg | [6] |

| Solubility | Low solubility in water; good solubility in organic solvents | [1] |

Toxicological Data Summary